molecular formula C16H25Cl2N3O2 B2501691 [4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride CAS No. 2320857-80-3

[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride

Cat. No. B2501691
CAS RN: 2320857-80-3
M. Wt: 362.3
InChI Key: MWLKEFHXZIRFNP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride” are not detailed in the available literature .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of “[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride” are not detailed in the available literature .

Scientific Research Applications

Synthesis Methods:

  • A novel synthesis method for 3-(pyrrolidin-1-yl)piperidine, a structurally related compound, was introduced due to its significance in medicinal chemistry. The process involves the catalytic hydrogenation of pyrrolylpyridine, providing a simpler method for producing larger quantities (Smaliy et al., 2011).
  • An innovative three-component synthesis yielded a new compound, 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, confirming its structure through NMR, MS, and X-ray crystal diffraction (Wu Feng, 2011).
  • A scalable and efficient synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor under investigation for central nervous system disorders, was developed from 4-aminopyridine and N,N'-carbonyldiimidazole, offering high purity and good yield (Wei et al., 2016).

Structural Studies and Design:

  • Crystal structures of 1-aryl-4-(biarylmethylene)piperazines, structurally related compounds, were examined, revealing extensive hydrogen bonding and one-dimensional network formation, highlighting the structural intricacies of these compounds (Ullah & Altaf, 2014).
  • Rupatadine, a compound with a piperidine structure, was studied through X-ray crystallography, offering insights into its geometric configuration and highlighting the potential for tailoring the properties of piperidine-based compounds (Kaur et al., 2013).

Applications in Biological Research

Antiproliferative and Antimicrobial Effects:

  • Novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates demonstrated significant antiproliferative effects on human leukemic cells. These findings could open pathways for developing new therapeutic agents (Sharath Kumar et al., 2014).
  • Synthesized 2-hydroxypyrrolidine/piperidine derivatives exhibited notable antimicrobial and larvicidal activities, indicating their potential in medical and environmental applications (Suresh, Padusha, & Raja, 2016).
  • New pyridine derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid displayed variable antimicrobial activity, suggesting their utility in drug development (Patel, Agravat, & Shaikh, 2011).

Neurological and Cardiovascular Research:

  • A study on the synthesis, antiarrhythmic, and antihypertensive effects of novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives with adrenolytic activity revealed that compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety showed potent effects, indicating their potential in treating cardiovascular conditions (Malawska et al., 2002).
  • Novel benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives were synthesized and evaluated for anti-Alzheimer's activity, displaying promising results compared to the standard drug, donepezil. These findings could contribute to developing new treatments for Alzheimer's disease (Gupta et al., 2020).

Safety And Hazards

The safety and hazards associated with “[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride” are not explicitly mentioned in the available literature .

properties

IUPAC Name

[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2.2ClH/c1-21-15-6-11-19(12-15)14-4-9-18(10-5-14)16(20)13-2-7-17-8-3-13;;/h2-3,7-8,14-15H,4-6,9-12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLKEFHXZIRFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)C(=O)C3=CC=NC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyridine dihydrochloride

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